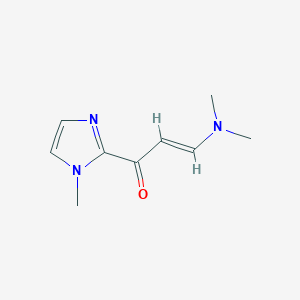
(E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol is an organic compound with the molecular formula C10H11FO It is characterized by the presence of a fluorophenyl group attached to a propen-1-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol typically involves the reaction of 4-fluorobenzaldehyde with a suitable alkene under basic conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with 4-fluorobenzaldehyde to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzophenone.
Reduction: Formation of 3-(4-fluorophenyl)-2-methylpropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in studying enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of (E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery. The compound may modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-(4-Fluorophenyl)prop-2-en-1-ol: Similar structure but lacks the methyl group.
4-Fluorobenzaldehyde: Precursor in the synthesis of (E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol.
4-Fluorobenzophenone: Oxidation product of the compound.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a fluorophenyl group and a propen-1-ol backbone. These features confer distinct chemical reactivity and biological activity, making it a versatile compound in various research applications .
Eigenschaften
Molekularformel |
C10H11FO |
|---|---|
Molekulargewicht |
166.19 g/mol |
IUPAC-Name |
(E)-3-(4-fluorophenyl)-2-methylprop-2-en-1-ol |
InChI |
InChI=1S/C10H11FO/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-6,12H,7H2,1H3/b8-6+ |
InChI-Schlüssel |
ZUWHQNVJHRTDBF-SOFGYWHQSA-N |
Isomerische SMILES |
C/C(=C\C1=CC=C(C=C1)F)/CO |
Kanonische SMILES |
CC(=CC1=CC=C(C=C1)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





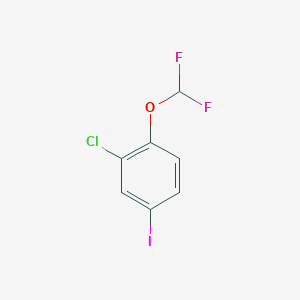
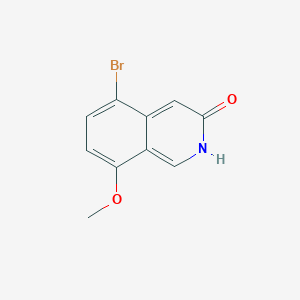
![1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13070002.png)

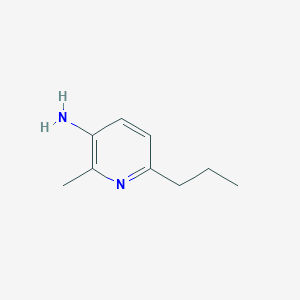
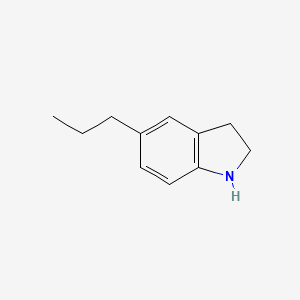
![3,4,5,10-Tetrahydro-1h-2,5-methanoazepino[3,4-b]indole](/img/structure/B13070022.png)
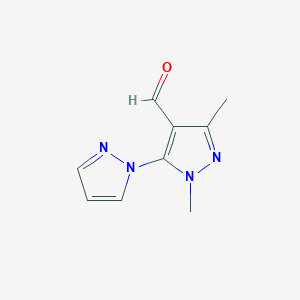
![Methyl 5-[2-(trifluoromethyl)phenyl]oxolane-2-carboxylate](/img/structure/B13070039.png)
